molecular formula C17H13N3O2S2 B11435675 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11435675
M. Wt: 355.4 g/mol
InChI Key: PZRZIVNNRZNRRY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzothiophene, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene and thiophene intermediates, followed by their coupling with the oxazole ring. Key steps may include:

    Cyclization reactions: to form the benzothiophene and oxazole rings.

    Nitrile formation: to introduce the cyano group.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and benzothiophene rings.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidized derivatives: with additional oxygen-containing functional groups.

    Reduced derivatives: with amine groups replacing nitriles.

    Substituted derivatives: with various functional groups attached to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of advanced materials or as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    Benzothiophene derivatives: Such as 2-aminobenzothiophene.

    Thiophene derivatives: Such as 2-thiophenecarboxamide.

    Oxazole derivatives: Such as 2-phenyl-1,2-oxazole-3-carboxamide.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13N3O2S2/c18-9-11-10-4-1-2-5-14(10)24-17(11)19-16(21)12-8-13(22-20-12)15-6-3-7-23-15/h3,6-8H,1-2,4-5H2,(H,19,21)

InChI Key

PZRZIVNNRZNRRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4)C#N

Origin of Product

United States

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